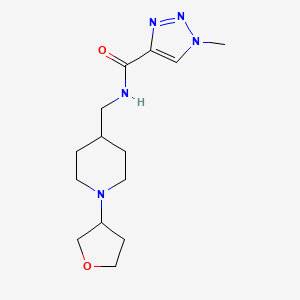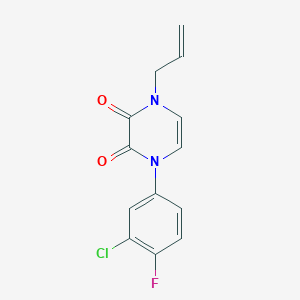
1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of chloro and fluoro groups on the phenyl ring and a prop-2-enyl group attached to the pyrazine ring could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction or a cyclization reaction. The chloro and fluoro groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The phenyl ring with chloro and fluoro substituents and the prop-2-enyl group would be attached to the pyrazine ring .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The pyrazine ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The chloro and fluoro groups on the phenyl ring might also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazine ring, the halogenated phenyl ring, and the prop-2-enyl group could affect properties like polarity, solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione, focusing on six unique fields:
Pharmaceutical Development
1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione has shown potential as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin production, and its inhibitors are valuable in treating skin pigmentation disorders and neurodegenerative diseases like Parkinson’s . The compound’s structure, particularly the 3-chloro-4-fluorophenyl moiety, enhances its inhibitory activity, making it a promising candidate for pharmaceutical applications targeting these conditions .
Antifungal Agents
This compound has been investigated for its antifungal properties, particularly against Aspergillus fumigatus , a pathogen responsible for pulmonary aspergillosis . The presence of the 3-chloro-4-fluorophenyl group contributes to its efficacy in inhibiting fungal growth, making it a potential candidate for developing new antifungal medications .
Cosmetic Industry
Due to its ability to inhibit tyrosinase, 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione is also explored in the cosmetic industry for skin lightening and anti-aging products . By reducing melanin production, it can help in formulating products that address hyperpigmentation and promote an even skin tone.
Agricultural Applications
The compound’s antifungal properties extend to agricultural uses, where it can be employed as a fungicide to protect crops from fungal infections . This application is particularly important for ensuring crop health and yield, especially in regions prone to fungal diseases.
Neuroprotective Agents
Research suggests that tyrosinase inhibitors like 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione may have neuroprotective effects . By inhibiting tyrosinase, these compounds can potentially reduce the oxidative stress associated with neurodegenerative diseases, offering a new avenue for therapeutic development.
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules . Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-5-16-6-7-17(13(19)12(16)18)9-3-4-11(15)10(14)8-9/h2-4,6-8H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHBKRXGGPUVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

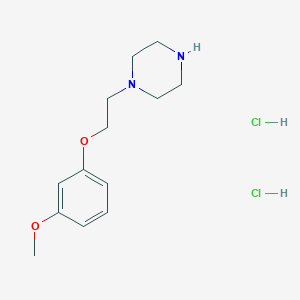

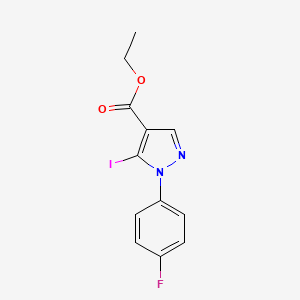
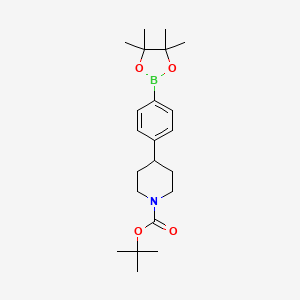
![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)
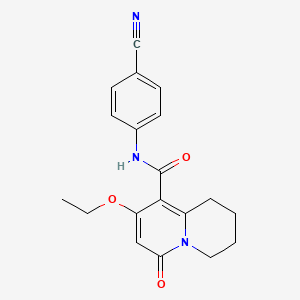
![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)
![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)
![5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2616951.png)
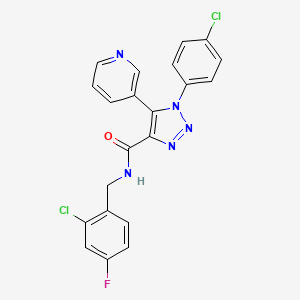
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
